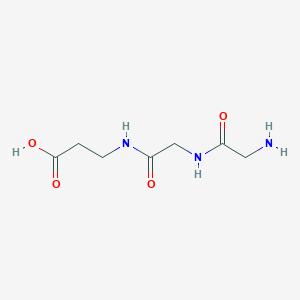

H-Gly-gly-beta-ala-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Gly-gly-beta-ala-OH is a useful research compound. Its molecular formula is C7H13N3O4 and its molecular weight is 203.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroscience Applications

1.1 Neuroprotective Effects

β-Alanine has been shown to protect cerebellar tissue under acute stroke conditions by modulating neurotransmitter systems. Specifically, it activates glycine receptors and GABA receptors while inhibiting excitatory NMDA receptors, thus providing a neuroprotective effect against ischemic injury. In experimental models, administration of β-alanine significantly reduced cell death in cerebellar granule cells exposed to oxygen-glucose deprivation, highlighting its potential as a therapeutic agent in stroke management .

1.2 Cognitive Enhancement

Research indicates that β-alanine may enhance cognitive functions by increasing the levels of carnosine in the brain, which acts as a buffer against pH changes during neuronal activity. This buffering capacity is crucial during high-intensity neuronal firing and may improve overall brain function .

Biochemical Applications

2.1 Synthesis of β-Alanine

H-Gly-gly-beta-ala-OH can serve as a substrate in the enzymatic synthesis of β-alanine. Recent studies have demonstrated the use of genetically engineered Escherichia coli strains to produce β-alanine efficiently through modified metabolic pathways. These engineered strains utilize this compound as a precursor, showcasing its utility in biotechnological applications for amino acid production .

2.2 Antioxidant Properties

The compound exhibits antioxidant properties that can mitigate oxidative stress in various biological systems. It has been observed that peptides containing β-alanine can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly valuable in therapeutic contexts where oxidative stress is implicated in disease progression .

Therapeutic Applications

3.1 Cancer Therapy

Emerging research suggests that β-alanine derivatives may enhance the efficacy of chemotherapeutic agents by improving drug delivery systems. For instance, engineered nanoparticles incorporating β-alanine have been explored for targeted delivery of chemotherapeutics to cancer cells, potentially increasing treatment efficacy while reducing systemic toxicity .

3.2 Ergogenic Effects in Sports

β-Alanine is widely recognized for its role as an ergogenic aid, particularly in enhancing athletic performance by increasing muscle carnosine levels. This increase helps buffer lactic acid accumulation during high-intensity exercise, delaying fatigue and improving overall performance metrics .

Case Studies and Experimental Findings

特性

分子式 |

C7H13N3O4 |

|---|---|

分子量 |

203.2 g/mol |

IUPAC名 |

3-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C7H13N3O4/c8-3-5(11)10-4-6(12)9-2-1-7(13)14/h1-4,8H2,(H,9,12)(H,10,11)(H,13,14) |

InChIキー |

CRMUXMHAUJKVRJ-UHFFFAOYSA-N |

正規SMILES |

C(CNC(=O)CNC(=O)CN)C(=O)O |

配列 |

GGX |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。